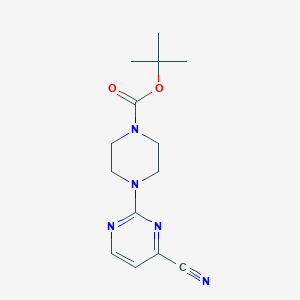
Tert-butyl 4-(4-cyano-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate
説明
Tert-butyl 4-(4-cyano-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate is a useful research compound. Its molecular formula is C14H19N5O2 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Tert-butyl 4-(4-cyano-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate (CAS No. 1135283-51-0) is a synthetic organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : C14H19N5O2
- Molecular Weight : 289.33 g/mol
- IUPAC Name : this compound
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazine and pyrimidine rings followed by esterification to create the tert-butyl group. The compound's mechanism of action is believed to involve interactions with specific enzymes or receptors, potentially leading to inhibition or activation of biological pathways.
Antimicrobial Properties
Research indicates that derivatives of pyrazinecarboxamides exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown efficacy against Mycobacterium tuberculosis, with certain derivatives achieving up to 72% inhibition rates in vitro . The structure-activity relationship (SAR) suggests that modifications at the pyrimidine and pyrazine moieties can enhance biological activity.
Antifungal Activity
Studies have demonstrated that related pyrazine derivatives possess antifungal properties. For example, certain substituted pyrazinecarboxamides have been effective against Trichophyton mentagrophytes, a common fungal pathogen . The minimum inhibitory concentration (MIC) for effective compounds was reported as low as 31.25 µmol/mL.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may target pantothenate synthetase, an enzyme crucial for bacterial survival, making it a potential candidate for developing new antimicrobial agents .
Case Studies and Research Findings
Future Directions
The biological activities of this compound warrant further exploration. Future research could focus on:
- Optimization of Structure : Modifying chemical structures to enhance potency and selectivity.
- Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.
- Clinical Applications : Investigating its potential in clinical settings for treating infections caused by resistant pathogens.
特性
IUPAC Name |
tert-butyl 4-(4-cyanopyrimidin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-14(2,3)21-13(20)19-8-6-18(7-9-19)12-16-5-4-11(10-15)17-12/h4-5H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUXQCMFMNQGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501161767 | |
| Record name | 1,1-Dimethylethyl 4-(4-cyano-2-pyrimidinyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501161767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-51-0 | |
| Record name | 1,1-Dimethylethyl 4-(4-cyano-2-pyrimidinyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(4-cyano-2-pyrimidinyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501161767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















